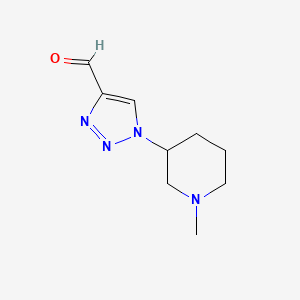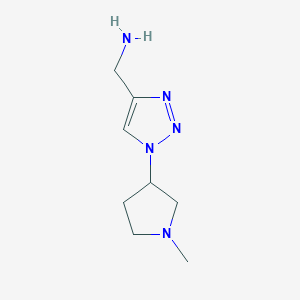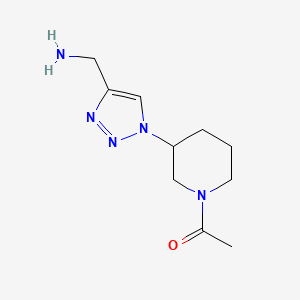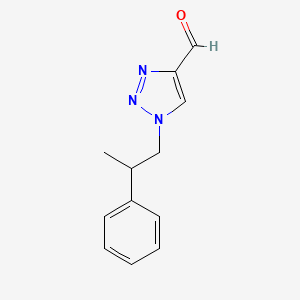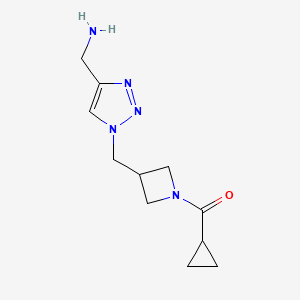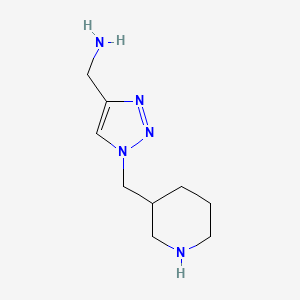
(1-(3-氨丙基)-4,4-二甲基吡咯烷-3-基)甲醇
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1-(3-Aminopropyl)-4,4-dimethylpyrrolidin-3-yl)methanol is a useful research compound. Its molecular formula is C10H22N2O and its molecular weight is 186.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality (1-(3-Aminopropyl)-4,4-dimethylpyrrolidin-3-yl)methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1-(3-Aminopropyl)-4,4-dimethylpyrrolidin-3-yl)methanol including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
生物医药
氨基功能化介孔二氧化硅纳米粒子: 使用像(1-(3-氨丙基)-4,4-二甲基吡咯烷-3-基)甲醇这样的化合物合成。这些纳米粒子具有高表面积和均匀的孔结构,使其成为药物递送系统的理想选择。 它们可以用于将治疗剂直接输送到体内的目标区域,从而可能减少副作用并提高治疗效果 .
纳米技术
在纳米技术领域,该化合物用于修饰金属氧化物纳米粒子的表面。这种修饰增强了纳米粒子的分散性并提供了抗菌性能。 此类纳米粒子应用于电化学传感器、催化剂和Pickering乳液,Pickering乳液是由固体颗粒稳定的乳液 .
催化
该化合物在催化剂功能化中起着重要作用。它有助于将催化剂固定在各种基底上,这对非均相催化至关重要。 此过程对于工业应用至关重要,在工业应用中,催化剂的回收和再利用对于经济和环境原因至关重要 .
药物递送
该化合物的衍生物用于创建药物递送的连接。这些连接对于将有机、无机或生物化学附件连接到纳米粒子至关重要,然后可以使用这些纳米粒子作为药物的载体。 此应用在开发可以将药物递送到特定细胞或组织的靶向治疗方面尤其重要 .
环境科学
在环境科学中,该化合物用于纳米粒子的表面功能化。这种功能化对于开发可以检测和去除环境中污染物的传感器和材料至关重要。 该化合物的多功能特性使其在环境监测和清理方面具有广泛的应用 .
化学合成
该化合物在合成固定在二氧化硅基底上的金纳米粒子中用作还原剂。它既充当功能化剂,将金属离子锚定在基底上,又充当非传统还原剂,通过热处理实现。 这种新颖的合成路线产生了均匀且可重复的纳米粒子薄膜 .
属性
IUPAC Name |
[1-(3-aminopropyl)-4,4-dimethylpyrrolidin-3-yl]methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22N2O/c1-10(2)8-12(5-3-4-11)6-9(10)7-13/h9,13H,3-8,11H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBGRGFXUTZUBOK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(CC1CO)CCCN)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
